molecular formula C14H16Cl2N4O3 B14678075 Pyridinium, 1,1'-(oxydimethylene)bis(3-carbamoyl-, dichloride CAS No. 34329-69-6

Pyridinium, 1,1'-(oxydimethylene)bis(3-carbamoyl-, dichloride

Cat. No.: B14678075
CAS No.: 34329-69-6
M. Wt: 359.2 g/mol
InChI Key: ZXYHLJHQRVJJJV-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is also referred to as obidoxime chloride and has the empirical formula C14H16Cl2N4O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves the reaction of pyridine derivatives with formaldehyde and subsequent chlorination. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium oxides, while reduction may produce pyridinium hydrides .

Scientific Research Applications

Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) involves its interaction with specific molecular targets. In the case of its use as an antidote for organophosphate poisoning, the compound reactivates acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack on the phosphorylated enzyme, leading to the removal of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1,1’-(oxydimethylene)bis(3-carbamoyl-, dichloride) is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly effective in certain applications, such as its use as an antidote for organophosphate poisoning .

Properties

CAS No.

34329-69-6

Molecular Formula

C14H16Cl2N4O3

Molecular Weight

359.2 g/mol

IUPAC Name

1-[(3-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-3-carboxamide;dichloride

InChI

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-3-1-5-17(7-11)9-21-10-18-6-2-4-12(8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H

InChI Key

ZXYHLJHQRVJJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)COC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

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